molecular formula C13H21BN2O3 B6306758 1-Isobutyryl-1H-pyrazole-4-boronic acid pinacol ester CAS No. 1605292-76-9

1-Isobutyryl-1H-pyrazole-4-boronic acid pinacol ester

Cat. No.: B6306758
CAS No.: 1605292-76-9
M. Wt: 264.13 g/mol
InChI Key: OJVKQPZSJQAWAL-UHFFFAOYSA-N
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Description

1-Isobutyryl-1H-pyrazole-4-boronic acid pinacol ester is a boronic acid derivative that has gained attention in organic synthesis due to its versatility and reactivity. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the formation of carbon-carbon bonds in organic chemistry .

Mechanism of Action

Target of Action

It is known to be used as a reagent in the synthesis of various compounds, including aminothiazoles as γ-secretase modulators , amino-pyrido-indol-carboxamides as potential JAK2 inhibitors , and pyridine derivatives as TGF-β1 and active A signaling inhibitors .

Mode of Action

The compound is primarily used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound acts as an organoboron reagent, which is transferred from boron to palladium during the transmetalation process .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it a popular choice for various biochemical pathways.

Pharmacokinetics

It’s worth noting that the compound has a molecular weight of 25015 g/mol , which could influence its bioavailability.

Result of Action

The compound is used as a reagent in the synthesis of various compounds with potential therapeutic applications. For instance, it’s used in the preparation of aminothiazoles as γ-secretase modulators , amino-pyrido-indol-carboxamides as potential JAK2 inhibitors , and pyridine derivatives as TGF-β1 and active A signaling inhibitors . These compounds could have significant molecular and cellular effects, depending on their specific mechanisms of action.

Action Environment

It’s worth noting that the compound has a boiling point of 248°c to 249°c , which could potentially influence its stability under different environmental conditions.

Biochemical Analysis

Biochemical Properties

1-Isobutyryl-1H-pyrazole-4-boronic Acid Pinacol Ester is a useful reagent for Suzuki-Miyaura cross-couplings as well as Ruthenium-catalyzed asymmetric hydrogenation . It interacts with various enzymes and proteins during these reactions, although the specific biomolecules it interacts with can vary depending on the reaction conditions and the other reactants present.

Cellular Effects

Given its role in Suzuki-Miyaura cross-couplings and Ruthenium-catalyzed asymmetric hydrogenation , it may influence cell function by participating in these reactions within cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its participation in Suzuki-Miyaura cross-couplings and Ruthenium-catalyzed asymmetric hydrogenation . In these reactions, it can bind to various biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression.

Temporal Effects in Laboratory Settings

It is known to be stable and does not degrade easily .

Metabolic Pathways

Given its role in Suzuki-Miyaura cross-couplings and Ruthenium-catalyzed asymmetric hydrogenation , it may interact with various enzymes and cofactors in these pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isobutyryl-1H-pyrazole-4-boronic acid pinacol ester typically involves the reaction of 1H-pyrazole-4-boronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as triethylamine and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

1-Isobutyryl-1H-pyrazole-4-boronic acid pinacol ester undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products

The major products formed from these reactions are typically functionalized pyrazoles, which can be further utilized in various synthetic applications .

Properties

IUPAC Name

2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O3/c1-9(2)11(17)16-8-10(7-15-16)14-18-12(3,4)13(5,6)19-14/h7-9H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVKQPZSJQAWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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